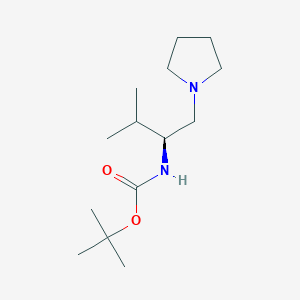

(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine

Descripción general

Descripción

(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine is a chiral amine compound commonly used in organic synthesis. The compound features a pyrrolidine ring, a Boc (tert-butoxycarbonyl) protecting group, and a propylamine side chain. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

Introduction of the Boc Protecting Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Attachment of the Propylamine Side Chain: The propylamine side chain is attached via a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a suitable electrophile, such as a propyl halide.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key steps include:

Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Free amine (S)-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and General Information

- Molecular Formula : C₁₄H₂₈N₂O₂

- Molecular Weight : 256.39 g/mol

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents.

Pharmaceutical Applications

1. Synthesis of Bioactive Molecules

(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine serves as a versatile building block in the synthesis of various bioactive compounds. It can be utilized to develop derivatives that target specific biological pathways, particularly in the context of drug discovery.

2. Neuropharmacology

Research indicates that derivatives of this compound can act as inhibitors for neuronal nitric oxide synthase (nNOS), which is crucial for preventing brain injury and treating neurodegenerative diseases. Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrrolidine structure enhance selectivity and potency against nNOS, making it a promising candidate for further development in neuropharmacology .

3. Inhibitors of Protein Kinases

The compound has been explored as a potential inhibitor for IKKβ (IκB kinase β), a key player in the NF-kB signaling pathway involved in inflammation and cancer progression. Its derivatives have shown significant inhibitory activity, indicating its potential use in anti-inflammatory therapies .

Case Study 1: Development of nNOS Inhibitors

A study focused on synthesizing various analogs of this compound to evaluate their efficacy as nNOS inhibitors. The results indicated that specific modifications led to compounds with over 1000-fold selectivity for nNOS compared to endothelial nitric oxide synthase (eNOS), emphasizing the importance of structural optimization in drug design .

Case Study 2: Anti-inflammatory Drug Development

Another research effort investigated the use of this compound in creating novel IKKβ inhibitors. The study highlighted how structural variations influenced the potency and selectivity of the resulting compounds against inflammatory responses, showcasing the compound's utility in developing therapeutic agents for chronic inflammatory diseases .

Data Tables

| Application Area | Example Compounds Developed | Key Findings |

|---|---|---|

| Neuropharmacology | nNOS Inhibitors | Low nanomolar potency with high selectivity |

| Anti-inflammatory Agents | IKKβ Inhibitors | Significant reduction in inflammatory markers |

| Drug Discovery | Various Bioactive Derivatives | Enhanced bioactivity through structural modifications |

Mecanismo De Acción

The mechanism of action of (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine involves its interaction with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The compound’s chiral nature allows it to interact stereoselectively with enzymes and receptors, influencing biological pathways and processes.

Comparación Con Compuestos Similares

Similar Compounds

®-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine: The enantiomer of the compound, differing in its stereochemistry.

1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-ethylamine: A similar compound with an ethylamine side chain instead of propylamine.

1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-butylamine: A similar compound with a butylamine side chain.

Uniqueness

(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine is unique due to its specific chiral configuration and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings.

Actividad Biológica

(S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine, also known as tert-butyl N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]carbamate, is a compound with significant biological activity. Its structure consists of a pyrrolidine ring, which is known for its pharmacological properties, and a tert-butyl carbamate moiety that enhances its stability and solubility. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C₁₄H₂₈N₂O₂

- Molecular Weight : 256.39 g/mol

- CAS Number : 606124-94-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Research has shown that compounds similar to this compound can inhibit nNOS, which plays a crucial role in the regulation of nitric oxide levels in the nervous system. Inhibition of nNOS can lead to various physiological effects, including modulation of neurotransmission and vascular function .

- Binding Affinity : The compound exhibits significant binding affinity to specific receptors, which may contribute to its pharmacological effects. For instance, studies have reported IC50 values indicating the concentration required to inhibit 50% of enzyme activity, showcasing its potential as a therapeutic agent .

Case Study 1: nNOS Inhibition

A study investigated the structure-activity relationship (SAR) of various pyrrolidine derivatives, including this compound. It was found that modifications on the pyrrolidine ring could enhance selectivity for nNOS over endothelial nitric oxide synthase (eNOS). The most potent inhibitors showed over 1000-fold selectivity for nNOS, indicating the potential for targeted therapeutic applications in neurological disorders .

Case Study 2: Pharmacological Applications

Another research focused on the synthesis and evaluation of this compound in the context of developing new treatments for conditions like obesity and dyslipidemia. The compound was shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, suggesting its utility in metabolic disorders .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-11(2)12(10-16-8-6-7-9-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHBSFIBAKLDMJ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1CCCC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CN1CCCC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447354 | |

| Record name | (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606124-94-1 | |

| Record name | (S)-1-N-Boc-2-Methyl-1-pyrrolidin-1-ylmethyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.